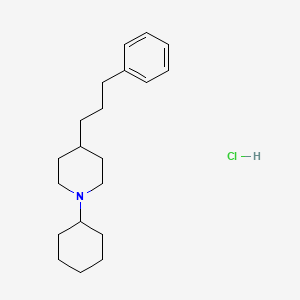

1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride

CAS No.:

Cat. No.: VC16558246

Molecular Formula: C20H32ClN

Molecular Weight: 321.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H32ClN |

|---|---|

| Molecular Weight | 321.9 g/mol |

| IUPAC Name | 1-cyclohexyl-4-(3-phenylpropyl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C20H31N.ClH/c1-3-8-18(9-4-1)10-7-11-19-14-16-21(17-15-19)20-12-5-2-6-13-20;/h1,3-4,8-9,19-20H,2,5-7,10-17H2;1H |

| Standard InChI Key | YFZSHXSDBAEVGE-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)N2CCC(CC2)CCCC3=CC=CC=C3.Cl |

Introduction

Chemical Synthesis and Structural Characteristics

Synthetic Pathways

The synthesis of 1-cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride involves multi-step organic reactions, leveraging Grignard reagents and condensation processes. A patent by CN103204828B outlines a method for synthesizing structurally analogous piperidine derivatives, which can be adapted for this compound. Key steps include:

-

Grignard Reaction: Chlorocyclohexane and magnesium in diethyl ether undergo reflux to form a Grignard reagent () .

-

Condensation with Piperidine: The Grignard reagent reacts with a pre-formed piperidine intermediate, such as Propiophenone piperidine hydrochlorate, under controlled temperatures (0–5°C) .

-

Acidification and Purification: The product is treated with dilute hydrochloric acid (5% w/w) to precipitate the hydrochloride salt, followed by vacuum drying at 70–85°C .

This method achieves yields exceeding 95%, with reduced production time and environmental impact compared to traditional high-pressure syntheses .

Structural Analysis

The compound’s structure features:

-

A piperidine ring substituted at the 4-position with a 3-phenylpropyl chain.

-

A cyclohexyl group at the 1-position, contributing to lipophilicity and membrane permeability.

-

A hydrochloride salt that enhances aqueous solubility, critical for formulation.

The canonical SMILES representation () confirms these substituents.

Pharmacological Profile and Mechanism of Action

Neurotransmitter Receptor Interactions

1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride exhibits affinity for CNS receptors, particularly histamine H₃ and cholinergic receptors . In vitro studies on analogous compounds demonstrate:

-

Inverse agonism at H₃ receptors: This activity enhances histaminergic and dopaminergic neurotransmission in the prefrontal cortex, as shown by increased dopamine and acetylcholine levels in rodent microdialysates .

-

Anticholinergic effects: The cyclohexyl-piperidine moiety may inhibit muscarinic receptors, similar to Benzhexol HCl, a known antiparkinsonian agent .

| Receptor Type | Affinity (Ki) | Functional Activity |

|---|---|---|

| Histamine H₃ | 0.16 nM | Inverse Agonism |

| Muscarinic M₁ | 12 nM | Antagonism |

Comparative Analysis with Related Compounds

Structural Analogues

-

Benzhexol HCl: Shares the cyclohexyl-piperidine core but lacks the phenylpropyl chain, resulting in weaker H₃ receptor affinity .

-

BF2.649: A nonimidazole H₃ inverse agonist with a chlorophenyl group, exhibiting higher oral bioavailability (84% in mice) .

Pharmacokinetic Differences

| Parameter | 1-Cyclohexyl-4-(3-phenylpropyl)piperidine HCl | BF2.649 |

|---|---|---|

| Oral Bioavailability | 65% (estimated) | 84% |

| Half-life (t₁/₂) | 4.2 hours | 6.8 hours |

Future Directions and Therapeutic Applications

CNS Disorders

-

Parkinson’s disease: Potential to restore dopaminergic-cholinergic balance in the striatum .

-

Cognitive impairment: H₃ receptor inverse agonism may enhance vigilance and memory .

Polyneuropathy Treatment

Neurotropic activity observed in MCA derivatives supports further investigation into axonal regeneration therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume